4-Chloro-2-(3-chloro-2-methylphenyl)benzoic acid
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Overview
Description
4-Chloro-2-(3-chloro-2-methylphenyl)benzoic acid, also known as tolfenamic acid, is an aminobenzoic acid derivative. It is characterized by the presence of a 3-chloro-2-methylphenyl group attached to the nitrogen atom of anthranilic acid. This compound is primarily used for its analgesic, anti-inflammatory, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(3-chloro-2-methylphenyl)benzoic acid typically involves the reaction of anthranilic acid with 3-chloro-2-methylaniline under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often involving steps such as chlorination and amination .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps like recrystallization and purification to obtain the final product in its desired form .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-(3-chloro-2-methylphenyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Catalytic hydrogenation or metal hydrides.
Substitution: Nitrating agents like nitric acid, sulfonating agents like sulfuric acid, and halogenating agents like chlorine
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Amines and other reduced derivatives.
Substitution: Nitro, sulfonyl, and halogenated derivatives
Scientific Research Applications
4-Chloro-2-(3-chloro-2-methylphenyl)benzoic acid has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for various chemical reactions.
Biology: Studied for its effects on cellular processes and enzyme inhibition.
Medicine: Investigated for its analgesic, anti-inflammatory, and anticancer properties.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 4-Chloro-2-(3-chloro-2-methylphenyl)benzoic acid involves the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are responsible for the synthesis of prostaglandins. By inhibiting these enzymes, the compound reduces inflammation, pain, and fever. Additionally, it has been shown to interfere with the action of pantothenate kinase, an enzyme involved in cellular metabolism .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3-methylphenol: Known for its disinfectant and antiseptic properties.
4-Chloro-2-methylphenylboronic acid: Used in organic synthesis and as a reagent in Suzuki-Miyaura coupling reactions.
2-[(4-Chloro-3-methylphenyl)amino]benzoic acid: Another derivative of anthranilic acid with similar properties.
Uniqueness
4-Chloro-2-(3-chloro-2-methylphenyl)benzoic acid stands out due to its dual role as an analgesic and anticancer agent. Its ability to inhibit both cyclooxygenase enzymes and pantothenate kinase makes it a versatile compound with multiple therapeutic applications .
Properties
IUPAC Name |
4-chloro-2-(3-chloro-2-methylphenyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2O2/c1-8-10(3-2-4-13(8)16)12-7-9(15)5-6-11(12)14(17)18/h2-7H,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKSRZJJPUNVJER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)C2=C(C=CC(=C2)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80690281 |
Source
|
Record name | 3',5-Dichloro-2'-methyl[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80690281 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1262006-99-4 |
Source
|
Record name | 3',5-Dichloro-2'-methyl[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80690281 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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